
Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is a chlorinated organic compound. It is a derivative of dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is of interest due to its environmental persistence and potential biological effects .
Vorbereitungsmethoden
The synthesis of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene can be achieved through photochemical degradation of DDT. The process involves UV irradiation of DDT, leading to the formation of various photoproducts, including this compound . Industrial production methods typically involve controlled photochemical reactions to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a model compound to study the photochemical degradation of chlorinated pesticides.
Biology: Researchers investigate its effects on various biological systems to understand its toxicity and environmental impact.
Medicine: Studies focus on its potential effects on human health, particularly its role as an endocrine disruptor.
Wirkmechanismus
The mechanism of action of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The compound’s molecular targets include the endocrine system, where it can mimic or block the action of natural hormones .
Vergleich Mit ähnlichen Verbindungen
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is similar to other chlorinated organic compounds, such as:
Dichlorodiphenyldichloroethylene (DDE): A major metabolite of DDT with similar environmental persistence and biological effects.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite with comparable properties.
Polychlorinated biphenyls (PCBs): A group of chlorinated compounds with similar environmental and health concerns. The uniqueness of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene lies in its specific structure and the particular pathways through which it is formed and degraded.
Eigenschaften
CAS-Nummer |
25394-54-1 |
|---|---|
Molekularformel |
C14H9Cl3 |
Molekulargewicht |
283.6 g/mol |
IUPAC-Name |
1-chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9+ |
InChI-Schlüssel |
OQMWNKDFIAFJEO-UKTHLTGXSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C(=C/Cl)/C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


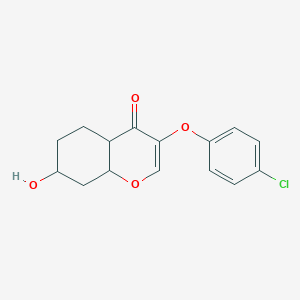
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
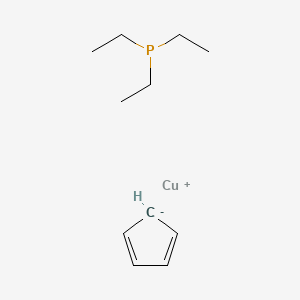
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
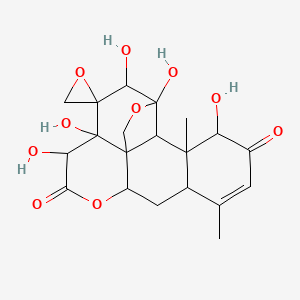
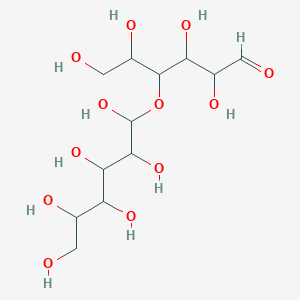

![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
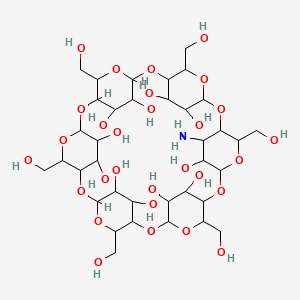
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
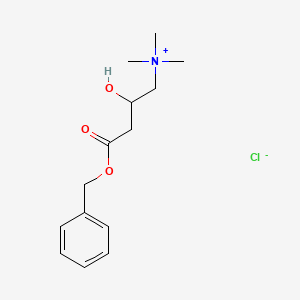
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
